![molecular formula C7H12O B2817601 3-[(1S,2R)-2-Methylcyclopropyl]propanal CAS No. 2408935-77-1](/img/structure/B2817601.png)

3-[(1S,2R)-2-Methylcyclopropyl]propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

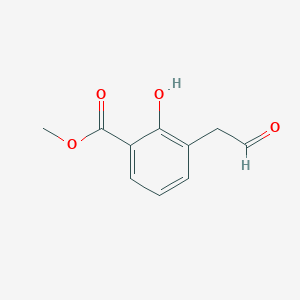

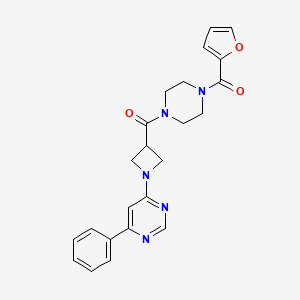

“3-[(1S,2R)-2-Methylcyclopropyl]propanal” is a chemical compound with the molecular formula C7H12O . It is a type of aldehyde, which is a class of compounds that are well-known in organic chemistry .

Molecular Structure Analysis

The molecule contains a total of 29 bond(s); 11 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s) and 1 aldehyde(s) (aliphatic) .Applications De Recherche Scientifique

Asymmetric Syntheses and Chemical Properties

The compound 3-[(1S,2R)-2-Methylcyclopropyl]propanal and its derivatives have been pivotal in asymmetric syntheses. For example, Mohapatra, Guguloth, and Yadav (2012) demonstrated the first efficient total syntheses of 3-[(1R,2R)- and 3-[(1S,2R)-2-(12-methyltridecyl)cyclopropyl]propanoic acid, showcasing the utility of these compounds in creating complex molecular architectures with specific stereochemical configurations (Mohapatra, Guguloth, & Yadav, 2012). Similarly, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for the synthesis of conformationally restricted analogues of biologically active compounds highlights the significant role these molecules play in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Ethylene Inhibition in Agricultural Products

A significant application area for cyclopropyl derivatives, particularly 1-Methylcyclopropene (1-MCP), is in agriculture, where they are used to inhibit ethylene action, a crucial factor in the ripening and senescence of fruits and vegetables. Sisler, Serek, Dupille, and Goren (1999) found that 3-Methylcyclopropene (3-MCP), though less effective than 1-MCP, can bind to the ethylene receptor, blocking it and thereby inhibiting ethylene responses in various ethylene-responsive systems (Sisler, Serek, Dupille, & Goren, 1999). This illustrates the potential of such compounds to extend the shelf life and maintain the quality of agricultural products.

Impact on Fruit and Vegetable Preservation

Watkins (2006) elaborated on the effects of 1-MCP on fruits and vegetables, indicating its widespread adoption in the apple industry and potential benefits for other horticultural products. The review detailed how 1-MCP affects respiration, ethylene production, and other physiological aspects of fruits and vegetables, pointing towards its significant role in postharvest management to improve the maintenance of product quality (Watkins, 2006).

Ring Opening and Chemical Transformations

The study by Maier, Lautz, and Senger (2000) focused on the ring opening of 1-methylcyclopropene and cyclopropene, showcasing the formation of specific diyl species and providing insights into the chemical transformations and reactivity of cyclopropyl derivatives. This research adds to the understanding of cyclopropyl ring behavior under various conditions, offering valuable information for chemical synthesis and modification processes (Maier, Lautz, & Senger, 2000).

Propriétés

IUPAC Name |

3-[(1S,2R)-2-methylcyclopropyl]propanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-5-7(6)3-2-4-8/h4,6-7H,2-3,5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARPTDMKXFVSTR-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]1CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S,2R)-2-Methylcyclopropyl]propanal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)

![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)

![N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2817535.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)

![2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817541.png)